

The Bromsulphalein Test: A Technical Guide to a Landmark Liver Function Assay

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Compound of Interest

Compound Name: *Bromsulfalein*

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Affiliation: Google Research

Abstract

The Bromsulphalein (BSP) test, though now largely of historical interest, represents a pivotal development in the quantitative assessment of liver function. For decades, it was a cornerstone in the diagnosis and management of hepatic diseases. This technical guide provides an in-depth exploration of the discovery, development, and methodology of the BSP test, tailored for researchers, scientists, and drug development professionals. The document details the physiological principles underlying the test, comprehensive experimental protocols, and quantitative data for interpretation. Furthermore, it includes visualizations of the BSP clearance pathway and experimental workflows to facilitate a deeper understanding of this classic liver function assay.

Introduction: A Historical Perspective

The early 20th century saw a burgeoning need for reliable methods to assess the functional capacity of the liver. In 1925, Sanford M. Rosenthal and E. C. White introduced the Bromsulphalein (sulfobromophthalein) test, a novel method based on the hepatic clearance of a synthetic dye from the bloodstream.^[1] This test provided a quantitative measure of the liver's excretory function, offering a significant advancement over the more qualitative assessments of the time. For many years, the BSP test was a mainstay in clinical hepatology, aiding in the

diagnosis and monitoring of various liver disorders, until it was gradually superseded by safer and more specific enzymatic and imaging techniques in the 1970s due to rare instances of anaphylactic reactions.^[1]

Physiological Principle: The Hepatic Journey of Bromsulphalein

The utility of the Bromsulphalein test is grounded in the liver's remarkable ability to clear xenobiotics from the circulation. The process of BSP clearance is a multi-step physiological pathway involving hepatic uptake, intracellular conjugation, and biliary excretion.

Hepatic Uptake

Following intravenous administration, BSP binds to albumin in the bloodstream. The albumin-BSP complex is then transported to the liver, where the dye is taken up by hepatocytes. This uptake is an active transport process mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters located on the sinusoidal membrane of the hepatocytes.

Intracellular Conjugation

Once inside the hepatocyte, BSP undergoes conjugation with glutathione (GSH). This reaction is catalyzed by the enzyme glutathione S-transferase (GST). The conjugation of BSP to GSH increases its water solubility, a critical step for its subsequent excretion into the bile.

Biliary Excretion

The conjugated BSP is then actively transported from the hepatocyte into the bile canaliculi. This excretory step is the rate-limiting factor in the overall clearance of BSP and is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent efflux pump located on the canalicular membrane of the hepatocyte. A portion of the conjugated BSP can also be transported back into the sinusoidal blood by MRP3.

The rate at which BSP is removed from the plasma is therefore a direct reflection of the functional integrity of these hepatic transport and metabolic pathways. Impairment at any of these stages, as seen in various liver diseases, results in a decreased clearance of BSP and a higher retention of the dye in the bloodstream.

Experimental Protocols

The following sections detail the methodologies for the standard and a modified version of the Bromsulphalein test.

Preparation of Bromsulphalein Solution (5% w/v)

A sterile 5% (50 mg/mL) solution of Bromsulphalein sodium salt in sterile water for injection is required. The preparation should be performed under aseptic conditions. The final solution should be clear and free of particulate matter.

Standard Bromsulphalein Test Protocol

- **Patient Preparation:** The patient should be fasting for at least 4 hours.
- **Dosage Calculation:** A dose of 5 mg of Bromsulphalein per kg of body weight is administered.
- **Administration:** The calculated dose of the 5% BSP solution is injected intravenously over a period of 1 to 2 minutes.
- **Blood Sampling:** A blood sample (5-10 mL) is collected from the contralateral arm exactly 45 minutes after the injection.
- **Sample Processing:** The blood is allowed to clot, and serum is separated by centrifugation.

Modified Bromsulphalein Test Protocol

A modified version of the test was developed to assess minor liver damage more effectively.

- **Dosage Calculation:** A higher dose of 20 mg of Bromsulphalein per kg of body weight is used.
- **Administration:** The calculated dose is administered intravenously.
- **Blood Sampling:** A blood sample is collected 120 minutes (2 hours) after the injection.
- **Sample Processing:** Serum is prepared as in the standard protocol.

Spectrophotometric Determination of Bromsulphalein in Serum (Seligson Method)

The concentration of BSP in the serum is determined colorimetrically. The Seligson method is a commonly cited procedure.

- Reagents:
 - 0.1 N Sodium Hydroxide (NaOH)
 - 0.1 N Hydrochloric Acid (HCl)
- Procedure:
 - To one tube (the "alkaline" tube), add 0.5 mL of serum and 3.5 mL of 0.1 N NaOH.
 - To a second tube (the "acid" or "blank" tube), add 0.5 mL of serum and 3.5 mL of 0.1 N HCl.
 - Mix the contents of both tubes thoroughly. The BSP will develop a purple color in the alkaline solution.
 - Centrifuge both tubes to precipitate proteins.
 - Measure the absorbance of the supernatant from the alkaline tube at a wavelength of 580 nm, using the supernatant from the acid tube as the blank.
- Calculation: The percentage of BSP retained in the serum is calculated by comparing the absorbance of the patient's sample to that of a standard solution of BSP.
 - A 100% retention standard is prepared by adding a known amount of BSP (equivalent to the injected dose) to a volume of saline equivalent to the patient's estimated plasma volume. A working standard is then prepared by appropriate dilution.

Data Presentation and Interpretation

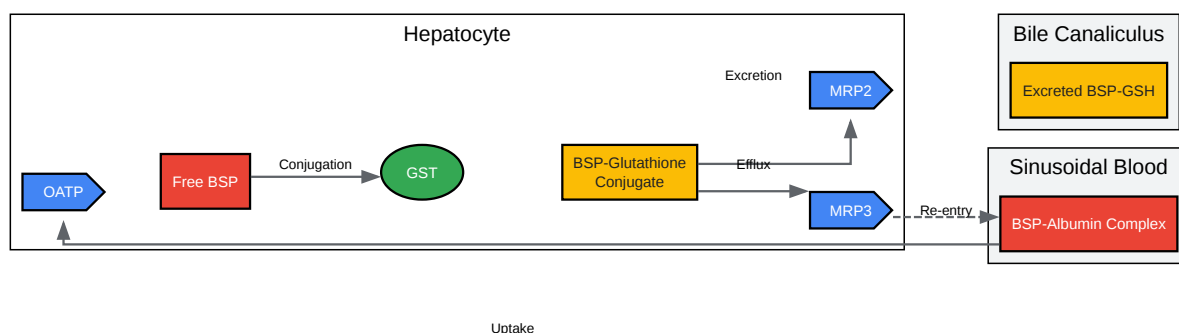
The results of the Bromsulphalein test are expressed as the percentage of the injected dye remaining in the circulation after a specified time.

Test Parameter	Normal Value	Interpretation of Abnormal Values
Standard Test (5 mg/kg)		
BSP Retention at 45 min	< 5%	5-15%: Mild hepatic dysfunction 16-30%: Moderate hepatic dysfunction >30%: Severe hepatic dysfunction
Modified Test (20 mg/kg)		
BSP Retention at 120 min	< 3%	Increased retention indicates minor hepatic damage.

Table 1: Quantitative Interpretation of Bromsulphalein Test Results.

Visualizations

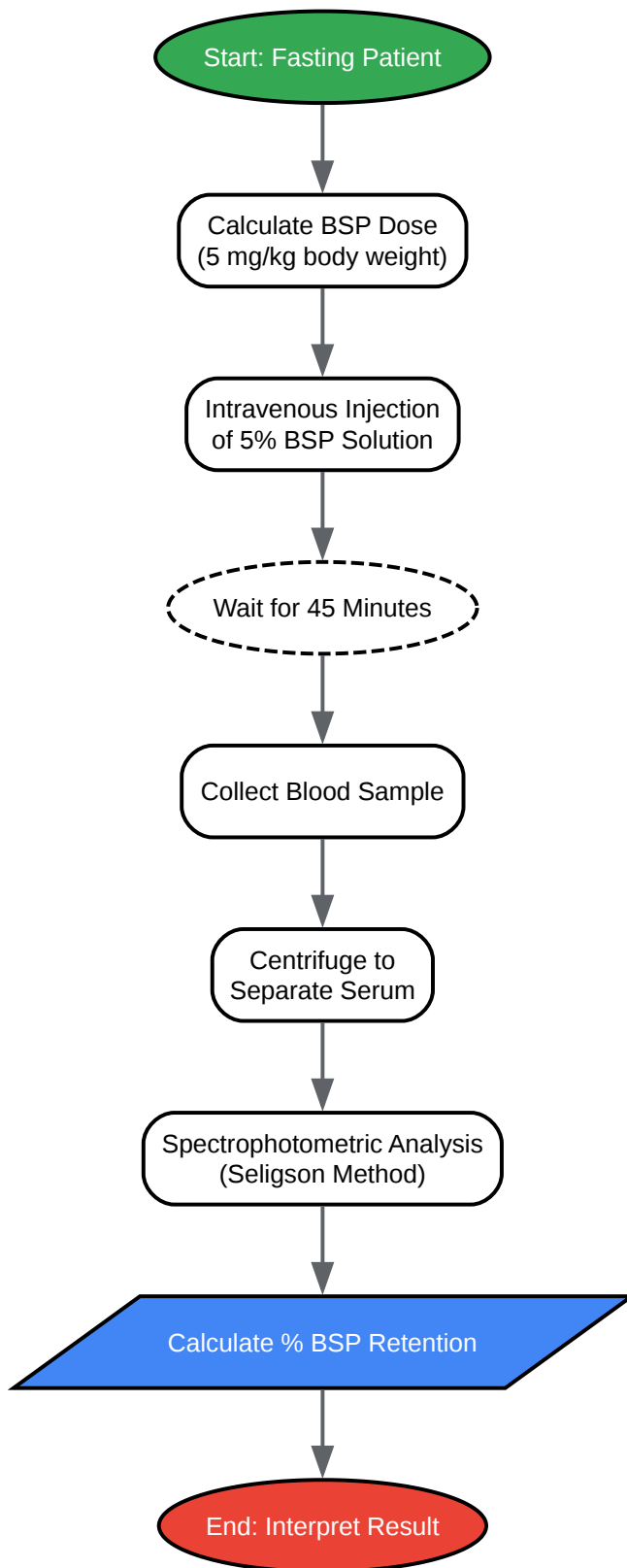
Signaling Pathway of Hepatic Bromsulphalein Clearance



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Caption: Hepatic clearance pathway of Bromsulphalein.

Experimental Workflow of the Standard Bromsulphalein Test



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Caption: Workflow of the standard Bromsulphalein test.

Conclusion

The Bromsulphalein test, while no longer in routine clinical use, remains a significant milestone in the history of liver function testing. Its development provided a crucial tool for the quantitative assessment of hepatic excretory capacity, paving the way for a deeper understanding of liver physiology and pathophysiology. The principles of hepatic uptake, conjugation, and excretion that underpin the BSP test are still fundamental concepts in modern pharmacology and toxicology. This technical guide serves as a comprehensive resource for understanding the scientific basis and practical application of this landmark assay.

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References

- 1. The holy grail of a biomarker for “liver function” - PMC [pmc.ncbi.nlm.nih.gov]
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